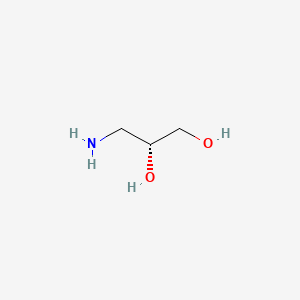![molecular formula C9H14O B2419165 2-Acétylspiro[3.3]heptane CAS No. 1447733-26-7](/img/structure/B2419165.png)
2-Acétylspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . This methodology afforded the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes .Molecular Structure Analysis
The molecular structure of 2-Acetylspiro[3.3]heptane consists of a spiro center composed of an alkane and a cyclopropane ring that share a single carbon atom.Chemical Reactions Analysis
The interaction of 2-acetylspiro[3.3]heptane with dialkyl phosphites has been studied . The reaction of 2-acetylspiro[3.3]heptane with dialkyl phosphites was also reported .Applications De Recherche Scientifique
- Le 2-Acétylspiro[3.3]heptane est un élément de construction polyvalent en synthèse organique. Les chercheurs ont exploré sa réactivité avec les phosphites de dialkyle, conduisant à la formation de phosphonates . Ces réactions peuvent être utiles pour créer de nouveaux composés fonctionnalisés.
- Dans le contexte du DELT, le this compound a été incorporé dans des molécules structurellement complexes via une sensibilisation de transfert d'énergie de cycloaddition [2+2]. Cette approche élargit la diversité chimique des bibliothèques codées par l'ADN, améliorant potentiellement les efforts de découverte de médicaments .
- Des copolymères hyperbranchés contenant du this compound comme cœur ont été synthétisés. Ces polymères présentent des structures tridimensionnelles uniques, avec des branches fluorène-alt-carbazole. De tels matériaux pourraient trouver des applications en optoélectronique, y compris dans les dispositifs émetteurs de lumière .
Synthèse organique et réactions chimiques
Technologie des bibliothèques codées par l'ADN (DELT)
Chimie des polymères
Mécanisme D'action
Target of Action
The primary targets of 2-Acetylspiro[3It has been used in the synthesis of sterically constrained amino acids , suggesting that it may interact with biological targets associated with these molecules.
Mode of Action
The specific mode of action of 2-Acetylspiro[3It has been shown to react with dialkyl phosphites . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence pathways associated with these molecules, potentially affecting protein synthesis and function.
Result of Action
The molecular and cellular effects of 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence the structure and function of proteins, potentially leading to changes in cellular processes.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
. This suggests that it may interact with various enzymes, proteins, and other biomolecules in unique ways.
Molecular Mechanism
. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
1-spiro[3.3]heptan-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKOGCNYFGIBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2(C1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447733-26-7 |
Source


|
| Record name | 1-{spiro[3.3]heptan-2-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B2419083.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)
![3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419089.png)

![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)
![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)

![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)
![4-fluorobenzyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2419101.png)
